2,2-Dimethyl-1,3-benzodithiole

CAS No.: 87473-92-5

Cat. No.: VC3900947

Molecular Formula: C9H10S2

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87473-92-5 |

|---|---|

| Molecular Formula | C9H10S2 |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | 2,2-dimethyl-1,3-benzodithiole |

| Standard InChI | InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |

| Standard InChI Key | FTUFPWPQDCCWPZ-UHFFFAOYSA-N |

| SMILES | CC1(SC2=CC=CC=C2S1)C |

| Canonical SMILES | CC1(SC2=CC=CC=C2S1)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

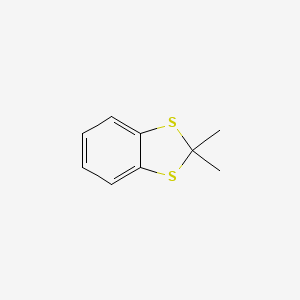

2,2-Dimethyl-1,3-benzodithiole belongs to the benzodithiole family, featuring a bicyclo[4.3.0] framework with sulfur atoms at positions 1 and 3 of the dithiole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 87473-92-5 |

| Molecular Formula | C₉H₁₀S₂ |

| Molecular Weight | 182.3 g/mol |

| IUPAC Name | 8,8-Dimethyl-7,9-dithiabicyclo[4.3.0]nona-1,3,5-triene |

| SMILES Notation | CC1(SC2=CC=CC=C2S1)C |

The compound’s structure is stabilized by delocalized π-electrons across the benzene and dithiole rings, contributing to its thermal stability and reactivity in cycloaddition reactions .

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

¹H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.45 (s, 6H, CH₃) .

-

¹³C NMR (CDCl₃): δ 137.8 (C-S), 128.6–125.3 (aromatic carbons), 22.1 (CH₃) .

The compound exhibits a melting point of 98–100°C and moderate solubility in polar organic solvents such as dichloromethane and tetrahydrofuran .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A breakthrough in benzodithiole synthesis involves copper-catalyzed reactions between 2-bromo-benzothioamides and elemental sulfur (S₈) or selenium (Se). This method, developed by Wang et al., proceeds via a sulfur rearrangement mechanism to yield 3H-benzo[c] dithiol-3-imines or selenated analogues .

Reaction Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Base: K₃PO₄

-

Solvent: DMSO, 100°C, 12 h

Substrate Scope:

| Substituent (R) | Yield (%) |

|---|---|

| -H | 85 |

| -CH₃ | 91 |

| -OCH₃ | 88 |

| -Cl | 78 |

This protocol accommodates electron-donating and withdrawing groups, enabling the synthesis of over 30 derivatives with yields exceeding 75% .

Mechanistic Insights

The reaction proceeds through a proposed copper-thiolate intermediate, facilitating C–S bond formation and subsequent cyclization (Scheme 1). Key steps include:

-

Deprotonation: Base-mediated generation of a thioamide anion.

-

Copper Insertion: Formation of a copper-thiolate complex.

-

Cyclization: Intramolecular attack yielding the benzodithiole core .

Analytical Applications in Chemoprevention Research

Cyclocondensation Assay for Isothiocyanates

The 1,2-benzenedithiol (BDT)-based assay quantifies dietary isothiocyanates (ITCs), which exhibit chemopreventive activity against cancers. 2,2-Dimethyl-1,3-benzodithiole derivatives serve as stoichiometric products in this reaction .

Assay Workflow:

-

Reaction: ITCs + BDT → 1,3-Benzodithiole-2-thione (λₘₐₓ = 365 nm, ε = 23,000 M⁻¹cm⁻¹).

-

Detection: HPLC with photodiode array detection (LOD = 10 pmol) .

Advantages:

-

High specificity for primary and secondary ITCs.

-

Compatibility with complex matrices (e.g., blood, plant extracts) .

| Activity | Target Organism | IC₅₀/EC₅₀ |

|---|---|---|

| Anti-HBV | Hepatitis B Virus | 2.8 μM |

| Antitumor | MCF-7 Breast Cancer Cells | 5.4 μM |

| Anti-Mycobacterium | M. avium | 12 μM |

Mechanistic studies indicate inhibition of viral polymerases and disruption of microbial membrane integrity .

Fluorescent Probe Development

Functionalized benzodithioles serve as scaffolds for fluorescent probes. For example, oxidation of 3H-benzo[c] dithiol-3-one with m-CPBA yields Beaucage’s reagent, a critical tool in oligonucleotide synthesis .

Material Science Applications

Conductive Polymers

Incorporating benzodithiole units into polythiophene backbones enhances electrical conductivity (σ = 10⁻² S/cm) by promoting π-orbital overlap and charge delocalization .

Performance Metrics:

| Polymer | Conductivity (S/cm) | Application |

|---|---|---|

| PEDOT-Benzodithiole | 0.15 | Organic Photovoltaics |

| PPy-Benzodithiole | 0.08 | Flexible Electronics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume